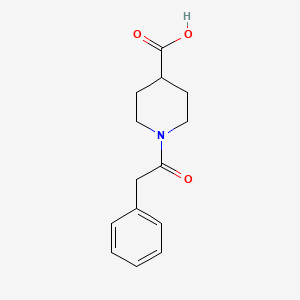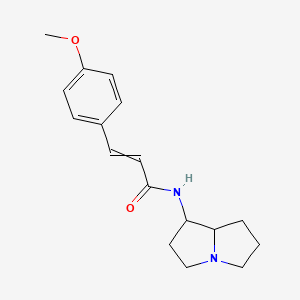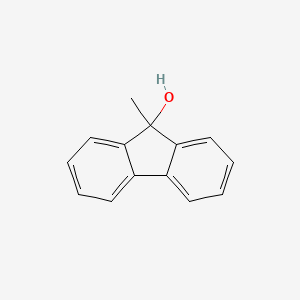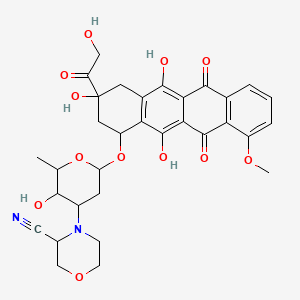
N-Octanoil-N-metilglucamina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
MEGA-8 se utiliza ampliamente en varios campos de investigación científica:
Química: Como detergente no iónico, MEGA-8 se utiliza para solubilizar compuestos hidrófobos y facilitar su análisis.
Biología: Se emplea en la extracción y purificación de proteínas de membrana, lo que ayuda en el estudio de su estructura y función.
Medicina: MEGA-8 se utiliza en la formulación y los sistemas de administración de fármacos para mejorar la solubilidad y la estabilidad de los fármacos hidrófobos.
Industria: Encuentra aplicaciones en la formulación de agentes de limpieza, cosméticos y productos de cuidado personal debido a su naturaleza suave y no irritante .
Mecanismo De Acción
MEGA-8 ejerce sus efectos interactuando con regiones hidrófobas de las proteínas de membrana, solubilizándolas. El grupo de cabeza hidrófilo de MEGA-8 interactúa con el entorno acuoso, mientras que la cola hidrófoba interactúa con la bicapa lipídica, alterando la estructura de la membrana y solubilizando las proteínas. Este mecanismo permite la extracción y estabilización de proteínas de membrana en solución .
Compuestos Similares:
- N-decanoil-N-metilglucamina (MEGA-10)
- N-dodecanoil-N-metilglucamina (MEGA-12)
- N-hexanoil-N-metilglucamina (MEGA-6)
Comparación:
- MEGA-8 vs. MEGA-10: MEGA-10 tiene una cadena alquílica más larga, lo que proporciona interacciones hidrófobas más fuertes, que pueden ser beneficiosas para solubilizar proteínas más hidrófobas.
- MEGA-8 vs. MEGA-12: MEGA-12 tiene una cadena alquílica aún más larga, lo que la hace más efectiva para solubilizar proteínas altamente hidrófobas, pero potencialmente más difícil de manejar debido al aumento de la viscosidad.
- MEGA-8 vs. MEGA-6: MEGA-6 tiene una cadena alquílica más corta, lo que la hace menos efectiva para solubilizar proteínas altamente hidrófobas, pero más fácil de manejar y menos viscosa .
MEGA-8 destaca por sus propiedades hidrófobas e hidrófilas equilibradas, lo que la convierte en un detergente versátil y ampliamente utilizado en diversas aplicaciones de investigación.
Análisis Bioquímico
Biochemical Properties
N-Octanoyl-N-methylglucamine plays a crucial role in biochemical reactions due to its high solubilizing power and non-denaturing properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating their solubilization and stabilization. For instance, it has been used to assess the disordered N-terminus of protein kinase A (PKA) and to investigate the usefulness of sugar surfactants as solubilizing agents in parenteral formulations . The compound’s ability to solubilize proteins without interfering with their monitoring at 280 nm makes it an invaluable reagent in biochemical research.
Cellular Effects
N-Octanoyl-N-methylglucamine affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated its role in stabilizing microemulsions, which can be used as templates for drug delivery systems . These microemulsions can enhance the cytotoxic effect of encapsulated drugs on tumor cells, indicating the potential of N-Octanoyl-N-methylglucamine in cancer therapy.
Molecular Mechanism
The molecular mechanism of N-Octanoyl-N-methylglucamine involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. As a non-ionic detergent, it solubilizes proteins by disrupting hydrophobic interactions within the protein structure, thereby maintaining their native conformation . This property allows researchers to study proteins in their functional state, providing insights into their biochemical roles and interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Octanoyl-N-methylglucamine can change over time. The compound is known for its stability and high solubilizing power, which are maintained over extended periods. Its effectiveness may decrease if not stored properly, as it is sensitive to temperature and light . Long-term studies have shown that N-Octanoyl-N-methylglucamine remains effective in solubilizing proteins and maintaining their stability, making it a reliable reagent for biochemical research.
Dosage Effects in Animal Models
The effects of N-Octanoyl-N-methylglucamine vary with different dosages in animal models. At lower doses, it effectively solubilizes proteins and enhances drug delivery without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cytotoxicity and disruption of cellular membranes . These findings highlight the importance of optimizing the dosage of N-Octanoyl-N-methylglucamine to achieve the desired biochemical effects while minimizing potential side effects.
Metabolic Pathways
N-Octanoyl-N-methylglucamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its role in solubilizing proteins and stabilizing microemulsions suggests that it may influence metabolic processes by facilitating the delivery of bioactive compounds to target cells
Transport and Distribution
Within cells and tissues, N-Octanoyl-N-methylglucamine is transported and distributed through interactions with transporters and binding proteins. Its high solubilizing power allows it to penetrate cellular membranes and reach intracellular targets, enhancing the delivery of encapsulated drugs and other bioactive compounds . The compound’s distribution within cells is influenced by its physicochemical properties, including its hydrophobicity and molecular size.
Subcellular Localization
N-Octanoyl-N-methylglucamine exhibits specific subcellular localization, which affects its activity and function. It is known to localize in cellular membranes and organelles, where it interacts with membrane proteins and other biomolecules . This localization is facilitated by targeting signals and post-translational modifications that direct N-Octanoyl-N-methylglucamine to specific compartments within the cell. Understanding its subcellular localization is crucial for optimizing its use in biochemical research and therapeutic applications.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: MEGA-8 se sintetiza mediante la acilación de la N-metilglucamina con cloruro de octanoílo. La reacción generalmente ocurre en un solvente orgánico como el diclorometano, bajo condiciones básicas proporcionadas por una base como la trietilamina. La reacción procede de la siguiente manera:
- Disolver la N-metilglucamina en diclorometano.
- Agregar trietilamina a la solución.
- Agregar lentamente cloruro de octanoílo mientras se mantiene la temperatura de reacción alrededor de 0 °C.
- Agitar la mezcla de reacción durante varias horas a temperatura ambiente.
- Purificar el producto mediante recristalización o cromatografía en columna .
Métodos de Producción Industrial: En entornos industriales, la producción de MEGA-8 sigue rutas sintéticas similares pero a mayor escala. El proceso implica:
- Mezcla a gran escala de N-metilglucamina y cloruro de octanoílo en un solvente adecuado.
- Agitación continua y control de temperatura para asegurar una reacción completa.
- Uso de técnicas de purificación a escala industrial como la destilación y la cristalización para obtener MEGA-8 de alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones: MEGA-8 principalmente experimenta interacciones no reactivas debido a su naturaleza no iónica. Puede participar en:
Hidrólisis: En condiciones ácidas o básicas, MEGA-8 puede hidrolizarse para formar N-metilglucamina y ácido octanoico.
Oxidación: MEGA-8 puede oxidarse para formar ácidos carboxílicos correspondientes y otros productos de oxidación.
Reactivos y Condiciones Comunes:
Hidrólisis: Soluciones acuosas ácidas o básicas.
Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Productos Principales:
Hidrólisis: N-metilglucamina y ácido octanoico.
Oxidación: Ácidos carboxílicos y otros productos de oxidación.
Comparación Con Compuestos Similares
- N-decanoyl-N-methylglucamine (MEGA-10)
- N-dodecanoyl-N-methylglucamine (MEGA-12)
- N-hexanoyl-N-methylglucamine (MEGA-6)
Comparison:
- MEGA-8 vs. MEGA-10: MEGA-10 has a longer alkyl chain, providing stronger hydrophobic interactions, which can be beneficial for solubilizing more hydrophobic proteins.
- MEGA-8 vs. MEGA-12: MEGA-12 has an even longer alkyl chain, making it more effective in solubilizing highly hydrophobic proteins but potentially more challenging to handle due to increased viscosity.
- MEGA-8 vs. MEGA-6: MEGA-6 has a shorter alkyl chain, making it less effective in solubilizing highly hydrophobic proteins but easier to handle and less viscous .
MEGA-8 stands out due to its balanced hydrophobic and hydrophilic properties, making it a versatile and widely used detergent in various research applications.
Propiedades
IUPAC Name |
N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]octanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO6/c1-3-4-5-6-7-8-13(20)16(2)9-11(18)14(21)15(22)12(19)10-17/h11-12,14-15,17-19,21-22H,3-10H2,1-2H3/t11-,12+,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWGZAXBCCNRTM-CTHBEMJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501005802 | |
| Record name | 1-Deoxy-1-[methyl(octanoyl)amino]hexitolato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501005802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85316-98-9 | |
| Record name | N-Octanoyl-N-methylglucamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85316-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mega 8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085316989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Deoxy-1-[methyl(octanoyl)amino]hexitolato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501005802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glucitol, 1-deoxy-1-[methyl(1-oxooctyl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTANOYL N-METHYLGLUCAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3TDB90KLN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-octanoyl-N-methylglucamine impact the properties of metal complexes, and what are the potential applications?
A1: N-octanoyl-N-methylglucamine (L8) can act as a ligand, forming complexes with metal ions like Gadolinium (III) []. These complexes, with a stoichiometry of 1:2 (metal:ligand), exhibit enhanced relaxivity properties compared to commercially available contrast agents like gadopentetate dimeglumine (Magnevist) []. This enhanced relaxivity is attributed to the increased molecular weight and slower molecular rotation of the complexes []. When incorporated into liposomes, these Gadolinium (III) complexes also increase the zeta potential of the vesicles []. These properties make these complexes promising candidates for use as contrast agents in Magnetic Resonance Imaging (MRI).
Q2: Does the length of the alkyl chain in N-alkyl-N-methylglucamine derivatives affect their interaction with metal ions?
A2: Yes, the length of the alkyl chain in N-alkyl-N-methylglucamine derivatives can influence their interaction with metal ions. Research has shown that both N-octanoyl-N-methylglucamine (L8) and N-decanoyl-N-methylglucamine (L10) can form complexes with Gadolinium (III) []. While both demonstrate potential as MRI contrast agents, further research is needed to fully elucidate the impact of alkyl chain length on complex stability, relaxivity, and other relevant properties. Additionally, a separate study investigated the influence of N-octanoyl-N-methylglucamine on the kinetics and mechanism of Zn2+ ions electroreduction [], suggesting a potential role in electrochemical applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-methylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B1202887.png)
![N-(2-amino-2-oxo-ethyl)-[2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy]-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]oxy-N-[hydroxy-[methyl(12-methyltridecyl)amino]oxy-phosphoryl]phosphonamidic acid](/img/structure/B1202888.png)
![2-(4-Aminoimidazo[4,5-d]triazin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1202890.png)

![5-[(2-Chlorophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B1202894.png)

![11-Methylpyrido[2,3-b]acridine-5,12-dione](/img/structure/B1202898.png)
![3-(3-Nitrophenyl)indeno[1,2-e][1,2,4]triazin-9-one](/img/structure/B1202899.png)






